2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid
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Overview
Description
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid is an organic compound with the molecular formula C17H13F3O4 and a molecular weight of 338.28 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an ethoxycarbonyl linkage . The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid . .
Preparation Methods
The synthesis of 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid typically involves the reaction of 2-(trifluoromethyl)phenyl ethanol with phthalic anhydride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid can be compared with similar compounds such as:
2-(Trifluoromethyl)benzoic acid: Lacks the ethoxycarbonyl linkage, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)phenylacetic acid: Contains a different linkage between the trifluoromethyl group and the benzoic acid moiety, affecting its biological activity.
2-(Trifluoromethyl)phenylpropionic acid: Similar structure but with a propionic acid moiety, leading to variations in its applications and effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSSQWXBWXTINY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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